molecular formula C6H11NO4S B2596783 1-Acetylazetidin-3-yl methanesulfonate CAS No. 136911-45-0

1-Acetylazetidin-3-yl methanesulfonate

Cat. No.: B2596783
CAS No.: 136911-45-0
M. Wt: 193.22
InChI Key: UFNFFGGEDGYWMU-UHFFFAOYSA-N
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Description

Table 1: Structural and Nomenclatural Data

Property Value
IUPAC Name 1-acetylazetidin-3-yl methanesulfonate
SMILES CC(=O)N1CC(C1)OS(=O)(=O)C
Molecular Formula C₆H₁₁NO₄S
Molecular Weight 193.22 g/mol
CAS Number 136911-45-0

Molecular Formula and Stereochemical Considerations

Molecular Formula and Weight

The compound’s molecular formula, C₆H₁₁NO₄S , corresponds to:

  • Carbon : 6 atoms
  • Hydrogen : 11 atoms
  • Nitrogen : 1 atom
  • Oxygen : 4 atoms
  • Sulfur : 1 atom

Its molecular weight is 193.22 g/mol , calculated as:
$$ 12.01 \times 6 + 1.008 \times 11 + 14.01 + 16.00 \times 4 + 32.07 = 193.22 \, \text{g/mol} $$

Stereochemical Analysis

This compound is achiral due to the azetidine ring’s symmetry and the absence of stereogenic centers. Key observations include:

  • Ring Geometry : The azetidine ring’s planar structure minimizes steric strain, enabling free rotation of substituents.
  • Substituent Arrangement :
    • The acetyl group (position 1) and methanesulfonate group (position 3) are separated by two carbons, preventing spatial asymmetry.
    • The nitrogen atom at position 1 is bonded to two identical CH₂ groups (positions 2 and 4), eliminating chirality.
  • No Stereoisomers : No enantiomers or diastereomers exist for this compound.

Table 3: Stereochemical Properties

Property Value
Chirality Achiral
Stereogenic Centers None
Possible Stereoisomers None

Summary of Key Findings

This compound is unambiguously defined by its IUPAC name, SMILES structure, and molecular formula. Its achiral nature stems from the azetidine ring’s symmetry and substituent positioning, ensuring no stereoisomeric variants. Commercial availability under multiple identifiers underscores its utility as a synthetic intermediate.

Properties

IUPAC Name

(1-acetylazetidin-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-5(8)7-3-6(4-7)11-12(2,9)10/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNFFGGEDGYWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylazetidin-3-yl methanesulfonate can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylazetidin-3-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while reduction can produce different amine derivatives.

Scientific Research Applications

1-Acetylazetidin-3-yl methanesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetylazetidin-3-yl methanesulfonate involves its reactivity as an alkylating agent. The methanesulfonate group undergoes fission, allowing the compound to react with nucleophiles within the intracellular milieu . This reactivity can lead to the formation of covalent bonds with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table highlights three compounds with identical molecular formulas (C₆H₁₁NO₄S) but distinct structural features:

Compound Name CAS Number Key Structural Features Applications/Notes
1-Acetylazetidin-3-yl methanesulfonate 136911-45-0 Azetidine ring, acetyl, methanesulfonate Synthetic intermediate; reactive ester group
(R)-(5-Oxopyrrolidin-2-yl)methyl methanesulfonate 128811-47-2 Five-membered pyrrolidinone ring, methanesulfonate Potential neuropharmacological applications
[(1,1-Dioxido tetrahydrothien-3-yl)amino]acetic acid 51070-56-5 Thiophene ring sulfone, amino-acetic acid moiety Antibacterial or enzyme inhibition studies

Key Observations :

  • This compound is unique due to its strained azetidine ring, which may enhance reactivity compared to the more stable pyrrolidinone or thiophene derivatives .
  • The methanesulfonate group in all three compounds provides a leaving group for nucleophilic substitution reactions, but the electronic environment differs based on adjacent substituents.

Reactivity and Stability

Methanesulfonate esters are known for their role in alkylation reactions. Studies on related compounds, such as 1-decalin methanesulfonates, reveal that substituents significantly influence reactivity. For example:

  • 4-Cyano-1-decalin methanesulfonate exhibits acetolysis rates 10-fold higher than unsubstituted analogs due to electron-withdrawing cyano groups stabilizing transition states .

Thermal and Chemical Stability

Methanesulfonate esters generally decompose under heat to release sulfur oxides. For instance:

  • Lead methanesulfonate decomposes to sulfurous oxides and metal fumes above 200°C .
  • This compound is likely more stable due to its organic framework, though the acetyl group could introduce additional decomposition pathways (e.g., hydrolysis).

Biological Activity

1-Acetylazetidin-3-yl methanesulfonate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound features an azetidine ring and a methanesulfonate group, which contribute to its unique reactivity and stability. The molecular formula is C7H13N1O4SC_7H_{13}N_1O_4S, and it is characterized by its ability to interact with various biological targets.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Preliminary investigations suggest that this compound may possess antiviral activity, particularly against viruses responsible for respiratory infections. This activity is thought to be mediated through the inhibition of viral replication mechanisms .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell lysis and death.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity involved in inflammatory responses, potentially reducing inflammation and associated symptoms .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study 1 : In a study examining its effects on acute kidney injury (AKI), patients treated with AMPK activators, including derivatives of this compound, showed significant reductions in proteinuria and oxidative damage compared to controls .
  • Case Study 2 : Another investigation focused on metabolic disorders demonstrated that compounds similar to this compound activated AMPK pathways, leading to improved metabolic profiles in diabetic models .

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

StudyFindings
Lee et al. (2007)Demonstrated efficacy in reducing oxidative stress in renal models .
Sharma et al. (2008)Highlighted the role of AMPK activation in metabolic regulation .
Takiar et al. (2011)Showed reduction in renal cyst expansion using AMPK activators .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-acetylazetidin-3-yl methanesulfonate, and how can its structure be validated?

  • Methodology : Utilize nucleophilic substitution reactions, where methanesulfonyl chloride reacts with the hydroxyl group of 1-acetylazetidin-3-ol under controlled conditions (e.g., inert atmosphere, low temperature). Purify via column chromatography. Structural validation should employ 1^1H/13^13C NMR to confirm acetyl and methanesulfonate groups, mass spectrometry (HRMS) for molecular ion verification, and IR spectroscopy for functional group analysis . For analogous sulfonate syntheses, refer to protocols for methyl/ethyl methanesulfonate derivatization .

Q. What are the critical physicochemical properties of this compound, and how are they experimentally determined?

  • Key Properties : Solubility (tested in polar/non-polar solvents via shake-flask method), thermal stability (TGA/DSC), and hygroscopicity (dynamic vapor sorption).
  • Methods :

  • Solubility : Use HPLC with a calibrated standard curve for quantification.
  • Stability : Accelerated stability studies under varying pH (1–13), temperature (25–60°C), and light exposure .
  • Hygroscopicity : Gravimetric analysis under controlled humidity .

Q. How can purity be confirmed, and what analytical techniques are suitable for detecting trace impurities?

  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm). Compare retention times against synthetic intermediates.
  • Impurity Profiling : LC-MS/MS in multiple reaction monitoring (MRM) mode for trace alkyl sulfonate byproducts (e.g., methyl methanesulfonate). Derivatization with p-nitrobenzyl bromide may enhance sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., mutagenicity vs. inertness) observed for this compound?

  • Approach :

Dose-Response Analysis : Test across a broad concentration range (nM–mM) in in vitro assays (e.g., Ames test, micronucleus assay).

Metabolite Screening : Use hepatocyte S9 fractions to identify reactive metabolites (e.g., sulfonic acid derivatives) via LC-HRMS.

Mechanistic Studies : Evaluate DNA adduct formation using 32^{32}P-postlabeling or comet assays under oxidative stress conditions .

Q. What experimental designs are optimal for studying its reactivity in nucleophilic substitution reactions?

  • Design :

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) via stopped-flow UV-Vis or 19^{19}F NMR (if using fluorinated analogs).
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict transition states and regioselectivity.
  • Isotopic Labeling : Use 18^{18}O-labeled methanesulfonate to track leaving group behavior .

Q. How can researchers mitigate batch-to-batch variability in synthetic yield?

  • Troubleshooting :

  • Intermediate Stability : Analyze azetidin-3-ol intermediates for moisture sensitivity (Karl Fischer titration).
  • Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst effects (e.g., DMAP).
  • Byproduct Identification : GC-MS headspace analysis to detect volatile side products (e.g., acetic anhydride degradation) .

Q. What advanced techniques are recommended for studying its interaction with biological macromolecules?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Data Contradiction & Validation

Q. How should conflicting reports about its stability in aqueous buffers be addressed?

  • Validation Protocol :

pH-Dependent Degradation : Incubate in buffers (pH 2–12) at 37°C, sampling at intervals (0–72 hrs). Analyze degradation products via LC-MS.

Forced Degradation Studies : Expose to heat (80°C), UV light, and oxidizing agents (H2_2O2_2) to identify degradation pathways.

Cross-Lab Reproducibility : Collaborate with independent labs using standardized protocols .

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